molecular formula C18H24FN3O4S B7720666 1-[1-(4-FLUOROBENZENESULFONYL)PIPERIDINE-4-CARBONYL]PIPERIDINE-4-CARBOXAMIDE CAS No. 593244-76-9

1-[1-(4-FLUOROBENZENESULFONYL)PIPERIDINE-4-CARBONYL]PIPERIDINE-4-CARBOXAMIDE

Cat. No.: B7720666
CAS No.: 593244-76-9
M. Wt: 397.5 g/mol
InChI Key: PTAHIHWBHHZNDQ-UHFFFAOYSA-N
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Description

1-[1-(4-Fluorobenzenesulfonyl)piperidine-4-carbonyl]piperidine-4-carboxamide is a complex organic compound that features a piperidine ring system substituted with a fluorobenzenesulfonyl group and a carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(4-Fluorobenzenesulfonyl)piperidine-4-carbonyl]piperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the piperidine ring system. One common method involves the reaction of 4-fluorobenzenesulfonyl chloride with piperidine in the presence of a base such as triethylamine. This reaction forms the 1-(4-fluorobenzenesulfonyl)piperidine intermediate. The intermediate is then reacted with piperidine-4-carboxylic acid in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[1-(4-Fluorobenzenesulfonyl)piperidine-4-carbonyl]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorobenzenesulfonyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzenesulfonyl derivatives.

Scientific Research Applications

1-[1-(4-Fluorobenzenesulfonyl)piperidine-4-carbonyl]piperidine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[1-(4-Fluorobenzenesulfonyl)piperidine-4-carbonyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. The fluorobenzenesulfonyl group can interact with enzymes or receptors, modulating their activity. The piperidine ring system can enhance the compound’s binding affinity and specificity for its targets, leading to desired biological effects .

Comparison with Similar Compounds

Similar Compounds

    1-(4-Fluorobenzenesulfonyl)piperidine: Shares the fluorobenzenesulfonyl group but lacks the additional carbonyl and carboxamide functionalities.

    Piperidine-4-carboxylic acid: Contains the piperidine ring system and carboxylic acid group but lacks the fluorobenzenesulfonyl group.

Uniqueness

1-[1-(4-Fluorobenzenesulfonyl)piperidine-4-carbonyl]piperidine-4-carboxamide is unique due to the combination of its fluorobenzenesulfonyl group and piperidine ring system, which confer specific chemical and biological properties. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds .

Properties

IUPAC Name

1-[1-(4-fluorophenyl)sulfonylpiperidine-4-carbonyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24FN3O4S/c19-15-1-3-16(4-2-15)27(25,26)22-11-7-14(8-12-22)18(24)21-9-5-13(6-10-21)17(20)23/h1-4,13-14H,5-12H2,(H2,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTAHIHWBHHZNDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C(=O)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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